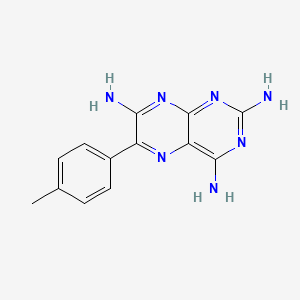![molecular formula C10H6N2OS B14737115 Thiopyrano[3,2-e]benzimidazol-7(3H)-one CAS No. 6813-45-2](/img/structure/B14737115.png)
Thiopyrano[3,2-e]benzimidazol-7(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiopyrano[3,2-e]benzimidazol-7(3H)-one is a heterocyclic compound that features a unique fusion of thiopyrano and benzimidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thiopyrano[3,2-e]benzimidazol-7(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with a thiopyranone derivative in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Thiopyrano[3,2-e]benzimidazol-7(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents such as bromine or chlorine; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated benzimidazole derivatives
Applications De Recherche Scientifique
Thiopyrano[3,2-e]benzimidazol-7(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Thiopyrano[3,2-e]benzimidazol-7(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell cycle regulation, leading to apoptosis (programmed cell death) in cancer cells . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Thiopyrano[3,2-e]benzimidazol-7(3H)-one can be compared with other similar compounds such as:
Thiopyrano[2,3-d]thiazole: Another heterocyclic compound with a thiopyrano ring, known for its anticancer properties.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar fused ring structure, investigated for its potential as a CDK2 inhibitor in cancer treatment.
Imidazole Derivatives: Compounds with an imidazole ring, widely used in pharmaceuticals for their diverse biological activities.
Uniqueness: this compound stands out due to its unique fusion of thiopyrano and benzimidazole rings, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6813-45-2 |
|---|---|
Formule moléculaire |
C10H6N2OS |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
3H-thiopyrano[3,2-e]benzimidazol-7-one |
InChI |
InChI=1S/C10H6N2OS/c13-9-4-1-6-8(14-9)3-2-7-10(6)12-5-11-7/h1-5H,(H,11,12) |
Clé InChI |
DMVUGSOFXSJMMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)SC2=C1C3=C(C=C2)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


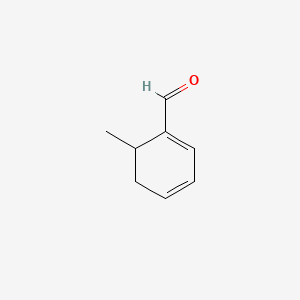
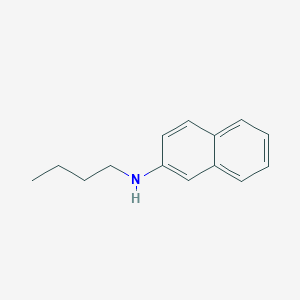



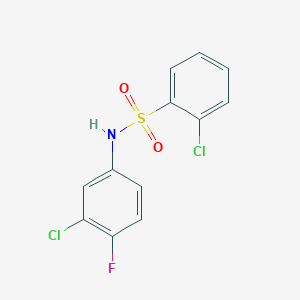

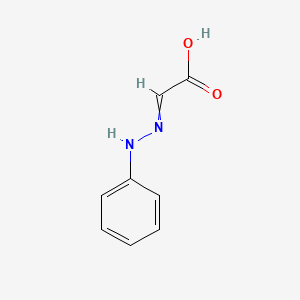
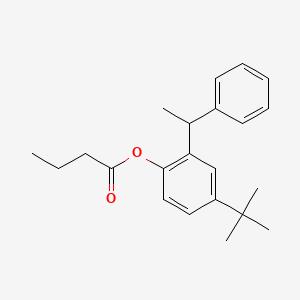
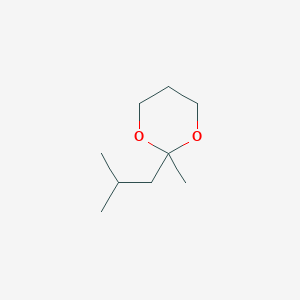
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)

